trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
CAS No.: 111857-42-2
Cat. No.: VC0182301
Molecular Formula: C14H15FO3
Molecular Weight: 250.268
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111857-42-2 |
|---|---|
| Molecular Formula | C14H15FO3 |
| Molecular Weight | 250.268 |
| IUPAC Name | (1R,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1 |
| SMILES | C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O |
Introduction
| Reaction Component | Details |
|---|---|
| Substrate | Cyclohexane-1-carboxylic acid |
| Acylating Agent | 4-Fluorobenzoyl chloride |
| Catalyst/Base | DMAP or TEA |
| Temperature | Room temperature to 60°C |
Yields and stereoselectivity depend on reaction conditions, with trans products often favored under kinetic control.
Structural and Physical Properties
Molecular Structure
The trans configuration ensures minimal steric hindrance between the carboxylic acid and benzoyl groups. The fluorine atom in the benzoyl ring enhances the electron-withdrawing effect, polarizing the carbonyl group and increasing its reactivity toward nucleophiles.
Key Structural Features:
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Cyclohexane Ring: Rigid trans arrangement.
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4-Fluorobenzoyl Group: Electron-deficient aromatic system.
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Carboxylic Acid: Hydrogen-bonding capability.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 250.27 g/mol |
| Melting Point | Not explicitly reported |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its carboxylic acid, ketone, and aromatic fluorine groups. Below are key reaction types and their implications:
Carboxylic Acid Reactivity
The carboxylic acid group undergoes typical transformations:
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Esterification: Reaction with alcohols (e.g., methanol) under acid catalysis.
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Amide Formation: Coupling with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt).
Benzoyl Group Reactivity
The 4-fluorobenzoyl moiety participates in:
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Nucleophilic Aromatic Substitution: Fluorine displacement by strong nucleophiles (e.g., NH₃, OH⁻).
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Oxidation: Limited due to the electron-withdrawing fluorine atom.
Cyclohexane Ring Modifications
The cyclohexane ring may undergo hydrogenation, oxidation, or functionalization, though such reactions are less common in this context.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | SOCl₂, ROH | Methyl ester derivatives |
| Amide Bond Formation | EDC, HOBt, RNH₂ | Peptide-like structures |
| Nucleophilic Substitution | NH₃, Cu catalyst | 4-Aminobenzoyl derivatives |
Biological and Pharmacological Applications
Role in Drug Discovery
The compound serves as a key intermediate in synthesizing bioactive molecules. Its fluorobenzoyl group mimics natural ligands, enabling interactions with enzyme active sites, while the carboxylic acid enhances solubility and hydrogen bonding.
Example Applications:
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COX Inhibitors: Fluorobenzoyl derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation.
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Anticancer Agents: Structural analogs have shown cytotoxic activity against cancer cell lines.
Enzyme Inhibition
The fluorine atom’s electronegativity may stabilize transition states during enzyme-substrate interactions. For instance, in COX-2 inhibition, the compound could bind via hydrogen bonds between the carboxylic acid and the enzyme’s active site.
Hypothetical Mechanism:
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Binding: Hydrogen bonding between the carboxylic acid and Ser-530 in COX-2.
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Steric Effects: The cyclohexane ring occupies hydrophobic pockets, blocking substrate access.
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